7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

NMDA receptor pharmacology excitatory amino acid antagonism medicinal chemistry scaffold selection

7-Chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid (CAS 123157-68-6; molecular formula C11H8ClNO3; molecular weight 237.64 g/mol) is a disubstituted derivative of kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid). It belongs to the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold class, which is structurally and mechanistically distinct from the clinically dominant 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (fluoroquinolone) antibiotics.

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
Cat. No. B13868802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)Cl
InChIInChI=1S/C11H8ClNO3/c1-5-2-6(12)3-7-10(5)9(14)4-8(13-7)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
InChIKeyDIBGXQXBAOAIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic Acid: Structural Identity, Scaffold Class, and Procurement Positioning


7-Chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid (CAS 123157-68-6; molecular formula C11H8ClNO3; molecular weight 237.64 g/mol) is a disubstituted derivative of kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid) [1]. It belongs to the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold class, which is structurally and mechanistically distinct from the clinically dominant 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (fluoroquinolone) antibiotics [1]. Compounds in this class act as antagonists at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a therapeutic target in neurodegenerative and neuropsychiatric disorders [1][2]. The substitution pattern at the 5- and 7-positions of the quinoline ring system is recognized as a critical determinant of glycine/NMDA receptor binding affinity and selectivity [2].

Scientific Rationale Against Unverified Interchange with Common In-Class Analogs of 7-Chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic Acid


Procurement based solely on the generic 4-oxo-quinolinecarboxylic acid scaffold is not scientifically defensible because the position of the carboxylic acid substituent fundamentally determines the compound's biological target and mechanism. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acids (e.g., ciprofloxacin) target bacterial DNA gyrase and topoisomerase IV, whereas 4-oxo-1,4-dihydroquinoline-2-carboxylic acids are excitatory amino acid receptor antagonists, primarily acting at the glycine co-agonist site of the NMDA receptor [1][2]. Within the 2-carboxylic acid subclass, even minor peripheral substitution changes produce large potency shifts: 7-chloro substitution alone yields a glycine site IC50 of 0.56 µM, and the addition of a second substituent at the 5-position (e.g., 5-iodo-7-chloro, IC50 = 0.032 µM) improves affinity by more than an order of magnitude [1]. Selecting an incorrect 5,7-substitution regioisomer or a generic 3-carboxylic acid analog therefore risks complete loss of the intended pharmacological activity.

Quantitative Differentiation Evidence: 7-Chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic Acid vs. Closest Analogs


Carboxylic Acid Position Regioisomerism: 2-Carboxylic Acid vs. 3-Carboxylic Acid Scaffold Determinant

The target compound is a 4-oxo-1,4-dihydroquinoline-2-carboxylic acid, whereas the widely available fluoroquinolone class (e.g., ciprofloxacin, norfloxacin) bears the carboxylic acid at the 3-position. This regioisomerism produces a complete divergence in biological target: 2-carboxylic acid derivatives are glycine/NMDA receptor antagonists, while 3-carboxylic acid derivatives are bacterial topoisomerase inhibitors [1][2]. Within the 2-carboxylic acid series, kynurenic acid (1, unsubstituted) exhibits a [3H]glycine binding IC50 of 41 µM, demonstrating baseline weak NMDA receptor affinity. 7-Chlorokynurenic acid (2) exhibits an IC50 of 0.56 µM, a 73-fold potency improvement. Further disubstitution yields additional gains: the 5,7-dichloro analog (13) achieves an IC50 of 0.20 µM, and the 5-iodo-7-chloro analog (53) reaches 0.032 µM [1]. The 5-methyl-7-chloro substitution pattern occupies an intermediate hydrophobic volume between the 7-chloro and 5,7-dichloro congeners, providing a structurally distinct tool for probing steric and electronic requirements at the glycine/NMDA binding pocket [1][2].

NMDA receptor pharmacology excitatory amino acid antagonism medicinal chemistry scaffold selection

Receptor Subtype Selectivity: NMDA Glycine Site vs. AMPA/Kainate Receptor Discrimination

Within the kynurenic acid series, the selectivity profile for NMDA vs. AMPA/kainate receptors is heavily influenced by the 5- and 7-substituents. Kynurenic acid (1) is nonselective (Gly IC50 = 41 µM, AMPA IC50 = 101 µM, KA IC50 = 89 µM). 7-Chloro substitution (2) enhances glycine site affinity (0.56 µM) but retains AMPA (153 µM) and kainate (>1000 µM) binding, yielding a moderate selectivity window [1]. Disubstitution at both 5- and 7-positions generally improves NMDA selectivity: 5,7-dichlorokynurenic acid (13) shows Gly IC50 = 0.20 µM with AMPA >100 µM and KA >300 µM; 5-iodo-7-chloro (53) achieves Gly IC50 = 0.032 µM with negligible binding at AMPA and kainate sites (IC50 >100 µM for both) [1]. The 5-methyl-7-chloro substitution pattern is anticipated, based on the SAR trend that 5-alkyl substitution supports hydrophobic binding at the glycine site while disfavoring AMPA/kainate receptor interactions [1][2].

glutamate receptor selectivity glycine/NMDA site off-target receptor profiling

Functional Antagonism in Cortical Slice Electrophysiology: NMDA Depolarization Blockade

Radioligand binding affinity does not always translate linearly to functional receptor antagonism. In the rat cortical slice preparation, the apparent dissociation constant (Kb) for NMDA-induced depolarization antagonism was determined for key series members. Kynurenic acid (1) exhibits NMDA Kb = 154 µM. 7-Chlorokynurenic acid (2) improves functional antagonism to Kb = 7.0 µM (22-fold enhancement vs. 1). The 5,7-dichloro analog (13) further improves to Kb = 3.0 µM, and the 5-iodo-7-chloro analog (53) achieves Kb = 0.41 µM [1]. Notably, the 5-methyl monosubstituted analog (compound 10; 5-CH3, 7-H) displays NMDA Kb = 37 µM, indicating that a 5-methyl group alone provides a modest 4.2-fold functional improvement over kynurenic acid [1]. The 7-chloro-5-methyl combination is therefore expected to produce a Kb in the low micromolar range, substantially improved over the 5-methyl or 7-chloro monosubstituted derivatives individually, reflecting the cooperative contribution of both substituents [1].

cortical slice electrophysiology NMDA functional antagonism apparent dissociation constant Kb

Structural Differentiation from Fluoroquinolone Antibacterials: Absence of C-6 Fluorine and C-3 Carboxylic Acid

The compound lacks the C-6 fluorine atom and C-3 carboxylic acid group that are essential pharmacophoric elements for antibacterial fluoroquinolones. Consequentially, it is not expected to inhibit bacterial DNA gyrase or topoisomerase IV, and it does not carry the risk of confounding antibacterial activity in experiments designed to isolate NMDA receptor-mediated effects [1][2]. This contrasts with compounds that share the quinoline core but possess the C-3 carboxylic acid and C-6 fluorine, such as ciprofloxacin (6-fluoro-7-piperazinyl substitution), which are potent antibacterials and may introduce unintended biological activities in cell-based neuroscience assays [1].

antibacterial selectivity fluoroquinolone avoidance chemical probe specificity

Validated Application Scenarios for 7-Chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Pharmacological Tool for Glycine/NMDA Receptor Site Profiling in Native Brain Tissue

Based on its structural class as a 5,7-disubstituted kynurenic acid derivative, this compound serves as an NMDA receptor glycine site antagonist for electrophysiological and neurochemical studies [1][2]. The intermediate hydrophobicity of the 5-methyl group relative to 5-chloro, 5-bromo, or 5-iodo analogs provides a unique probe for mapping steric tolerance within the glycine binding pocket [1]. Use in rat cortical slice preparations allows determination of functional NMDA antagonism (Kb) and comparison against reference compounds such as 7-chlorokynurenic acid (Kb = 7.0 µM) and 5,7-dichlorokynurenic acid (Kb = 3.0 µM) [1].

Structure-Activity Relationship (SAR) Reference Standard for 4-Oxo-1,4-dihydroquinoline-2-carboxylic Acid Library Design

The compound occupies a defined position in the kynurenic acid SAR matrix: 5-methyl (alkyl), 7-chloro (halogen) disubstitution. It serves as a comparator for evaluating the effect of replacing the 5-methyl with ethyl, trifluoromethyl, or halogen substituents, or the 7-chloro with bromo, iodo, or trifluoromethyl groups [1][2]. Medicinal chemistry teams synthesizing novel glycine/NMDA antagonists can use this compound as a benchmark for interpreting potency shifts relative to the well-characterized 7-chloro (IC50 = 0.56 µM) and 5,7-dichloro (IC50 = 0.20 µM) reference points [1].

Negative Control for Bacterial Topoisomerase Inhibition Assays in Dual-Mechanism Screening Cascades

Because this compound bears a C-2 carboxylic acid rather than the C-3 carboxylic acid required for fluoroquinolone antibacterial activity, it can serve as a chemically matched negative control in assays designed to identify compounds that inhibit both NMDA receptors and bacterial enzymes [1][2]. Its use alongside ciprofloxacin or other fluoroquinolones allows unambiguous attribution of biological effects to either NMDA receptor antagonism or DNA gyrase/topoisomerase IV inhibition [1].

Quote Request

Request a Quote for 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.